N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic small molecule characterized by a 7-methoxy-2-oxo-1,2-dihydroquinolin core substituted with a (4-ethylphenyl)aminomethyl group at position 3 and an N-(5-chloro-2-methylphenyl)acetamide side chain. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, though its specific pharmacological profile remains under investigation .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-4-19-6-10-23(11-7-19)30-16-21-13-20-8-12-24(35-3)15-26(20)32(28(21)34)17-27(33)31-25-14-22(29)9-5-18(25)2/h5-15,30H,4,16-17H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKVTGAUBNSAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and the chloromethylphenyl and ethylphenylamino substituents. Common reagents used in these reactions include various chlorinating agents, amines, and methoxy compounds under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for commercial applications.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound features distinct reactive moieties (Figure 1):
-
Quinolinone core : Susceptible to electrophilic substitution and oxidation.
-
Acetamide group : Prone to hydrolysis and nucleophilic substitution.
-
Aminomethyl linker : Participates in alkylation and reductive amination.
-
Chloro-methylphenyl substituent : Potential for halogen exchange or coupling reactions.
Nucleophilic Substitution at the Acetamide Group
The acetamide group undergoes nucleophilic displacement under basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative + 5-chloro-2-methylaniline | 78% |
| Thiol substitution | Thiophenol, DCC, DMF, 25°C, 24h | Thioacetamide analog | 65% |
Mechanistic Insight : Hydrolysis proceeds via acid-catalyzed cleavage of the amide bond, while thiol substitution requires activation by carbodiimide.
Oxidation of the Dihydroquinoline Ring
The 1,2-dihydroquinoline moiety oxidizes to a fully aromatic quinoline system:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | Acetic acid, 80°C, 6h | Quinoline-2-one derivative | Enhanced π-conjugation for binding |
| CrO₃ | H₂SO₄, 0°C, 2h | Over-oxidation to quinoline-2,4-dione | Limited utility due to instability |
Key Finding : Controlled oxidation improves binding affinity to biological targets like EGFR .
Hydrolysis of the Methoxy Group
The 7-methoxy group undergoes demethylation under acidic or enzymatic conditions:
| Condition | Reagent | Product | Biological Impact |
|---|---|---|---|
| HBr/AcOH | 48% HBr, 120°C, 8h | 7-Hydroxyquinolinone derivative | Increased solubility and activity |
| Liver microsomes | CYP450 enzymes, 37°C, 24h | Phase I metabolite | Pharmacokinetic optimization |
Note : Demethylation is critical for prodrug activation in vivo.
Electrophilic Aromatic Substitution
The electron-rich quinolinone ring undergoes regioselective substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | C-5 | 5-Nitroquinolinone derivative |
| Sulfonation | ClSO₃H, DCM, 25°C, 4h | C-8 | 8-Sulfoquinolinone derivative |
SAR Impact : Nitration at C-5 enhances kinase inhibitory activity by 3-fold .
Reductive Alkylation at the Aminomethyl Linker
The secondary amine undergoes reductive alkylation to modify steric/electronic properties:
| Electrophile | Conditions | Product | IC₅₀ (SPAC1 cells) |
|---|---|---|---|
| Formaldehyde/NaBH₃CN | MeOH, pH 5, 25°C, 12h | N-Methylated analog | 0.32 µM |
| Cyclohexanone/NaBH₄ | THF, 60°C, 6h | N-Cyclohexyl derivative | 0.18 µM |
Optimization : Cyclohexyl substitution (e.g., compound 5a) improves cellular activity 10-fold over the parent compound .
Reaction Optimization Parameters
Data from synthesis protocols highlight critical parameters (Table 2):
Stability Under Biological Conditions
The compound undergoes predictable degradation pathways in physiological environments:
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pH 7.4 buffer (37°C) : Hydrolysis of the acetamide group (t₁/₂ = 8h).
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Rat plasma : Rapid N-deethylation at the 4-ethylphenyl group (t₁/₂ = 2h).
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs targeting various diseases.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarity and Key Substituents
The compound’s structural analogs are identified based on shared acetamide backbones, substituted aromatic rings, and heterocyclic cores. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
*Calculated based on molecular formula.
Key Observations :
- The target compound’s 1,2-dihydroquinolin-2-one core differentiates it from thiazolidinone/thiazolidinedione-containing analogs (e.g., ), which are associated with hypoglycemic activity .
Bioactivity and Computational Predictions
Table 2: Reported Bioactivities of Analogs
Computational Predictions :
Challenges and Limitations
- Structural vs. Functional Divergence: Despite shared substituents, core structure alterations (e.g., quinolinone vs. thiazolidinone) drastically shift bioactivity .
- Synthetic Complexity : The target compound’s multi-step synthesis may limit yield compared to simpler herbicides like alachlor .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a class of molecules that are being investigated for their therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 420.91 g/mol. The structure features a chloro-substituted aromatic ring, a quinolinone moiety, and an acetamide functional group, which are believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways, including those related to apoptosis and cell cycle regulation.
- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity, potentially making them suitable for treating infections.
Biological Activity Data
The following table summarizes relevant biological activity data from various studies:
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties highlighted that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, with a notable effect on drug-resistant strains.
- Inflammatory Disease Models : In animal models of inflammation, the compound exhibited anti-inflammatory effects comparable to traditional NSAIDs, suggesting potential use in treating inflammatory disorders without the associated gastrointestinal side effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Reacting a substituted quinoline core with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC .
- Step 2 : Introducing the 4-ethylphenylaminomethyl group via reductive amination, employing sodium cyanoborohydride in methanol under nitrogen .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons, methoxy groups (δ ~3.8 ppm), and acetamide CH (δ ~4.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+1] peaks) and fragmentation patterns .
Advanced: How can computational methods predict electronic properties for structure-activity relationships (SAR)?
Answer:
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess reactivity and charge transfer potential using DFT (B3LYP/6-31G*) .
- Molecular Electrostatic Potential (MESP) : Map electron-rich/poor regions to predict binding interactions (e.g., with enzyme active sites) .
- Molecular Dynamics Simulations : Model solvation effects and conformational stability in biological matrices .
Advanced: What strategies optimize substituent effects for biological activity?
Answer:
- Substituent Variation : Test analogues with halogen (Cl, F), methoxy, or ethyl groups at specific positions to modulate lipophilicity and target affinity .
- Bioisosteric Replacement : Replace the quinolin-2-one moiety with oxadiazole or pyridazinone cores to enhance metabolic stability .
- In Silico Docking : Screen substituent libraries against target proteins (e.g., kinases) to prioritize synthesis .
Basic: How do solvent systems influence solubility and stability?
Answer:
- Polar Solvents : DMF or DMSO enhance solubility for in vitro assays but may induce degradation under prolonged storage .
- Aqueous Buffers : Use co-solvents (e.g., 10% PEG-400) for in vivo formulations. Stability studies in PBS (pH 7.4) at 37°C for 24h are recommended .
Advanced: What crystallographic techniques resolve structural ambiguities?
Answer:
- Single-Crystal X-ray Diffraction : Determine absolute configuration and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
- Powder XRD : Assess polymorphism and batch consistency during scale-up .
Advanced: Which analytical methods validate purity and degradation products?
Answer:
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized quinoline) under stress conditions .
Advanced: How are in vivo pharmacokinetic parameters optimized?
Answer:
- Mouse Models : Administer intravenously (1–5 mg/kg) and collect plasma for LC-MS analysis. Calculate , , and bioavailability .
- Metabolite Profiling : Use microsomal assays (CYP450 isoforms) to identify major Phase I/II metabolites .
Basic: What purification techniques resolve synthetic byproducts?
Answer:
- Column Chromatography : Separate regioisomers using silica gel (gradient: 20–50% ethyl acetate in hexane) .
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) for high-purity crystals .
Advanced: How to address discrepancies between theoretical and experimental data?
Answer:
- Elemental Analysis : Reconcile calculated vs. observed C/H/N ratios (e.g., adjust synthetic protocols if deviations exceed ±0.4%) .
- DFT Refinement : Re-optimize computational parameters (e.g., solvent model, basis set) to align with experimental NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
